molecular formula C19H16O B1440818 3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal CAS No. 38849-09-1

3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal

Cat. No.: B1440818
CAS No.: 38849-09-1
M. Wt: 260.3 g/mol
InChI Key: SEKAHXWZBXZWDA-VZUCSPMQSA-N
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Description

3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal: is an organic compound that belongs to the class of anthracene derivatives

Scientific Research Applications

Chemistry:

    Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Photochemistry: Acts as a photosensitizer in photochemical reactions.

Biology and Medicine:

    Drug Development: Potential use as a scaffold for designing new pharmaceuticals.

    Biological Probes: Used in the development of fluorescent probes for biological imaging.

Industry:

    Material Science: Utilized in the synthesis of advanced materials with specific electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal typically involves the following steps:

    Starting Material: The synthesis begins with anthracene, a polycyclic aromatic hydrocarbon.

    Ethano Bridge Formation: The anthracene undergoes a Diels-Alder reaction with an appropriate dienophile to form the ethano bridge, resulting in 9,10-ethanoanthracene.

    Formylation: The ethanoanthracene derivative is then subjected to formylation, introducing the aldehyde group at the 3-position.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).

Major Products:

    Oxidation: 3-(9,10-Ethanoanthracen-9(10H)-yl)propanoic acid.

    Reduction: 3-(9,10-Ethanoanthracen-9(10H)-yl)propan-2-ol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal depends on its application:

    Photochemical Reactions: In photochemistry, it absorbs light and undergoes electronic excitation, leading to various photochemical transformations.

    Biological Activity: If used in drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

    Anthracene: A parent compound with similar aromatic properties but without the ethano bridge.

    9,10-Dihydroanthracene: A reduced form of anthracene with hydrogen atoms added to the 9 and 10 positions.

Uniqueness:

    Structural Features: The presence of the ethano bridge and the aldehyde group at the 3-position makes 3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal unique compared to its parent compound anthracene.

    Reactivity: The compound’s reactivity is influenced by the ethano bridge, which can affect its electronic properties and reactivity in chemical reactions.

Properties

IUPAC Name

(E)-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O/c20-13-5-11-19-12-10-14(15-6-1-3-8-17(15)19)16-7-2-4-9-18(16)19/h1-9,11,13-14H,10,12H2/b11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKAHXWZBXZWDA-VZUCSPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3=CC=CC=C3C1C4=CC=CC=C42)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C3=CC=CC=C3C1C4=CC=CC=C42)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38849-09-1
Record name 3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038849091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(9,10-ethano-9(10H)-anthryl)acrylaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.214
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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